Physical and chemical properties of Pyridine-4-sulfonyl Chloride
Physical and chemical properties of Pyridine-4-sulfonyl Chloride
An In-depth Technical Guide to Pyridine-4-sulfonyl Chloride: Properties, Reactivity, and Applications
Abstract
Pyridine-4-sulfonyl Chloride (CAS No: 134479-04-2) is a pivotal reagent in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its unique molecular architecture, combining the aromatic pyridine scaffold with a highly reactive sulfonyl chloride moiety, makes it an indispensable building block for introducing the pyridylsulfonyl group into diverse molecular frameworks.[2] This guide provides a comprehensive technical overview of the physical and chemical properties of Pyridine-4-sulfonyl Chloride, its characteristic reactivity, common synthetic pathways, and critical safety and handling protocols. Designed for researchers, chemists, and drug development professionals, this document synthesizes field-proven insights with established scientific data to serve as a practical resource for leveraging this versatile compound in complex synthetic endeavors.
Molecular Structure and Identification
Pyridine-4-sulfonyl Chloride is an organosulfur compound characterized by a pyridine ring substituted at the 4-position with a sulfonyl chloride functional group (-SO₂Cl).[3] This structure is fundamental to its chemical behavior, with the electron-withdrawing nature of the sulfonyl group and the specific electronic properties of the pyridine ring dictating its reactivity profile.
The key identifiers for this compound are:
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CAS Number : 134479-04-2[2]
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Molecular Formula : C₅H₄ClNO₂S[4]
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Synonyms : 4-Pyridinesulfonyl chloride[3]
A hydrochloride salt version of this compound, Pyridine-4-sulfonyl chloride hydrochloride (CAS No: 489430-50-4), is also commercially available and used in synthesis.[5]
Physical and Spectroscopic Properties
Physical Properties
The physical characteristics of Pyridine-4-sulfonyl Chloride are essential for its proper handling, storage, and use in experimental design. While often described as a white or brown powder, it is critical to consult supplier-specific data as appearances can vary with purity.[2][3]
| Property | Value | Source(s) |
| Appearance | Brown powder | [2] |
| Boiling Point | 284 °C | [2][6] |
| Density | 1.488 g/cm³ | [2] |
| Flash Point | 126 °C | [2][6] |
| Refractive Index | 1.553 | [6] |
| Topological Polar Surface Area | 55.4 Ų | [3][6] |
Spectroscopic Profile
While specific spectral data is not provided in the search results, a typical spectroscopic profile can be predicted based on the molecule's structure:
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¹H NMR : The proton spectrum would show characteristic signals for the α- and β-protons of the pyridine ring, typically in the aromatic region (δ 7.0-9.0 ppm). The symmetry of the 4-substituted ring would lead to a simplified AA'BB' or similar coupling pattern.
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¹³C NMR : Carbon signals would correspond to the five carbons of the pyridine ring, with the carbon atom attached to the sulfonyl group (C4) being significantly deshielded.
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IR Spectroscopy : Key vibrational bands would include those for S=O stretching (typically strong, in the 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹ regions) and C=N/C=C stretching from the pyridine ring.
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Mass Spectrometry : The molecular ion peak (M+) would be observed at m/z 177, with a characteristic isotopic pattern (M+2) due to the presence of chlorine (³⁵Cl and ³⁷Cl).
Chemical Properties and Reactivity
The chemical utility of Pyridine-4-sulfonyl Chloride is dominated by the high electrophilicity of the sulfur atom in the sulfonyl chloride group.[7] This functional group is highly susceptible to nucleophilic attack, making the compound an excellent reagent for sulfonylation reactions.[2]
Core Reactivity: Nucleophilic Substitution
The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, creating a significant partial positive charge on the sulfur. This makes it a prime target for a wide range of nucleophiles (Nu⁻), leading to the displacement of the chloride ion and the formation of a new sulfur-nucleophile bond. This is the foundational mechanism for its most common applications.[7]
Key Synthetic Transformations
The reaction of Pyridine-4-sulfonyl Chloride with primary or secondary amines is one of its most important applications, yielding pyridylsulfonamides.[7] This transformation is a cornerstone in medicinal chemistry, as the sulfonamide linkage is a key structural motif in numerous therapeutic agents.[8][9] The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride (HCl).[8] A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct.[9]
Caption: Simplified synthesis of Pyridine-4-sulfonyl Chloride.
Safe Handling, Storage, and Disposal
Due to its reactivity and hazardous nature, strict safety protocols must be followed when handling Pyridine-4-sulfonyl Chloride.
Hazard Identification
The compound is classified as corrosive and an irritant. Based on GHS classifications for the hydrochloride salt, which are likely similar for the free base, the primary hazards include:
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H314 : Causes severe skin burns and eye damage. [5]* H335 : May cause respiratory irritation. [5]* H302 : Harmful if swallowed. [5]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent contact and inhalation:
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Eye/Face Protection : Wear tightly fitting safety goggles and a face shield. [10]* Skin Protection : Use impervious gloves (inspected before use) and wear fire/flame-resistant laboratory clothing. [10][11]* Respiratory Protection : Handle in a well-ventilated area, preferably within a chemical fume hood. [12]If exposure limits are exceeded, a full-face respirator may be required. [10]
Storage and Stability
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Conditions : Store in a cool, dry, well-ventilated area in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon). [13][14]It is often recommended to store at 2-8°C for long-term stability. [13][14]* Incompatibilities : Keep away from water and moisture due to hydrolysis. [12]Avoid contact with strong oxidizing agents, bases, and sources of ignition. [15]* Stability : The product is chemically stable under standard ambient conditions when stored correctly.
Spills and Disposal
In case of a spill, evacuate the area, ensure adequate ventilation, and prevent the material from entering drains. [12]Collect the spilled material using non-sparking tools and place it in a suitable, closed container for disposal. [11]All waste should be disposed of in accordance with local, state, and federal regulations. [11]
Applications in Research and Drug Development
The versatility of Pyridine-4-sulfonyl Chloride makes it a valuable intermediate in several fields:
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Pharmaceuticals : It is a key building block for synthesizing sulfonamide-containing drugs, which exhibit a wide range of biological activities, including antimicrobial and anticancer properties. [1][7]* Agrochemicals : The pyridylsulfonyl moiety is present in various herbicides and pesticides. [1]* Materials Science : It is used to create functional molecules and polymers where the specific electronic and binding properties of the pyridylsulfonyl group are desired. [1]
Conclusion
Pyridine-4-sulfonyl Chloride is a highly reactive and versatile chemical intermediate of significant value to the scientific community. Its utility is centered on the electrophilic nature of the sulfonyl chloride group, which allows for the straightforward formation of sulfonamides and sulfonate esters. A thorough understanding of its physical properties, chemical reactivity, and hazardous nature is paramount for its safe and effective use. By adhering to rigorous handling protocols, researchers can successfully leverage this powerful building block to advance innovation in drug discovery, agrochemicals, and materials science.
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